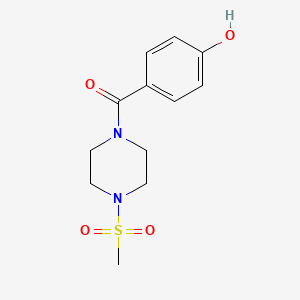

4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol

Descripción

4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol is a synthetic organic compound characterized by a phenol group linked via a carbonyl bridge to a piperazine ring, which is further substituted with a methanesulfonyl group.

Propiedades

IUPAC Name |

(4-hydroxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-19(17,18)14-8-6-13(7-9-14)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMLEYZBAFTMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol, a phenolic compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₆N₂O₄S

- Molecular Weight : 284.33 g/mol

- CAS Number : 1272915-35-1

Biological Activity Overview

The biological activities of this compound are primarily characterized by its antioxidant properties, cytotoxic effects on cancer cells, and potential as an antimicrobial agent.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant capabilities, which play a crucial role in mitigating oxidative stress. Research indicates that the phenolic moiety in compounds like this compound contributes significantly to this activity. In studies, derivatives of this compound have shown the ability to inhibit lipid peroxidation effectively, with some exhibiting Trolox equivalent values indicating strong antioxidant potential .

Cytotoxic Effects

Recent investigations into the cytotoxic properties of this compound reveal its selective toxicity towards various tumor cell lines. For instance, it has been shown to induce apoptosis in HuTu 80 cells through mitochondrial pathways, leading to significant decreases in mitochondrial membrane potential (ΔΨm) . The concentration-dependent nature of this effect suggests a promising avenue for cancer therapy.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby preventing cellular damage.

- Induction of Apoptosis : It activates pro-apoptotic pathways through mitochondrial depolarization, leading to cell death in cancerous cells.

- Membrane Disruption : Similar phenolic compounds exhibit the ability to disrupt microbial membranes, suggesting a potential mechanism for antimicrobial activity.

Research Findings

A summary of key findings from recent studies is presented below:

Case Studies

Several case studies have highlighted the efficacy of similar phenolic compounds in clinical settings:

- A study demonstrated that phenolic derivatives could reduce tumor growth in animal models by inducing apoptosis and inhibiting glycolysis in cancer cells.

- Another investigation revealed that certain phenolic compounds exhibited enhanced antibacterial activity when modified with sulfonamide groups, indicating a potential pathway for enhancing the efficacy of this compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Aromatic Substituents

Piperazine-based compounds are widely explored for their biological and material properties. Key comparisons include:

4-(4-Propan-2-ylpiperazin-1-yl)phenol (CAS: 67914-97-0)

- Structure: Phenol linked to an isopropylpiperazine.

- Properties: Soluble in water and ethanol; exhibits antioxidant and antibacterial activity .

- However, its simpler structure facilitates synthesis and solubility .

[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives

Phenolic Compounds with Heterocyclic Moieties

Phenol groups paired with heterocycles often exhibit enhanced optical or biological activity:

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: Phenol linked to a diphenylimidazole.

- Properties: High nonlinear optical (NLO) activity with a third-order susceptibility (χ³) of 2.2627 × 10⁻⁶ esu. Exhibits a low HOMO-LUMO gap (3.2 eV) and strong charge transfer transitions .

- Comparison : The imidazole ring in this compound enables π-conjugation, enhancing NLO performance. In contrast, the target compound’s piperazine-sulfonyl group may prioritize solubility and stability over optical activity .

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

- Structure : Pyrazole core with benzoyl and phenyl groups.

- Properties : Antioxidant and anti-inflammatory activities, attributed to the aldehyde and pyrazole functionalities .

- Comparison: The target compound’s phenol and sulfonyl groups may offer superior hydrogen-bonding and metabolic stability compared to pyrazole derivatives .

Sulfonyl-Containing Analogues

Sulfonyl groups influence solubility, stability, and electronic properties:

1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

- Structure : Piperazine with chlorobenzyl and methylsulfanylbenzyl groups.

- Properties : Used in drug discovery for its balanced lipophilicity and electron modulation .

4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide

- Structure: Benzenesulfonamide linked to a pyrazoline-phenol.

- Properties : Carbonic anhydrase inhibition and cytotoxicity, driven by sulfonamide’s enzyme-binding affinity .

- Comparison : The target compound’s piperazine-carbonyl bridge may offer conformational flexibility absent in rigid pyrazoline derivatives .

Data Tables

Table 1: Structural and Functional Comparison

*Estimated based on structural formula.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.